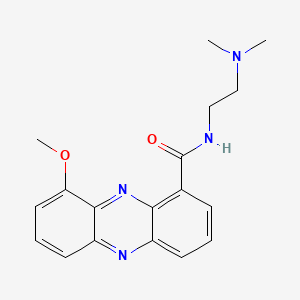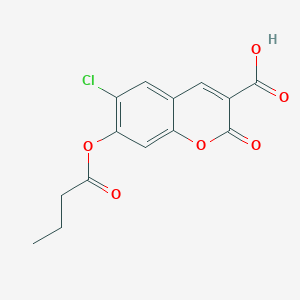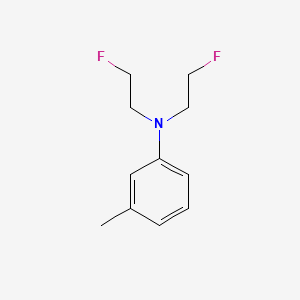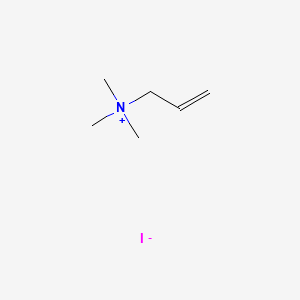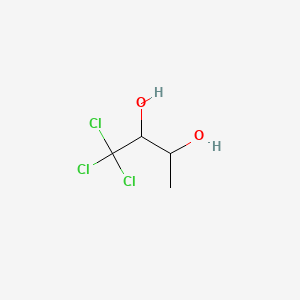
1,1,1-Trichlorobutane-2,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trichlorobutane-2,3-diol is an organic compound with the molecular formula C4H7Cl3O2 It is a chlorinated diol, characterized by the presence of three chlorine atoms and two hydroxyl groups attached to a butane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,1-Trichlorobutane-2,3-diol can be synthesized through several methods. One common approach involves the chlorination of butane-2,3-diol. The reaction typically requires the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction proceeds as follows:
C4H8O2+3Cl2→C4H7Cl3O2+3HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trichlorobutane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can replace chlorine atoms.
Major Products Formed
Oxidation: Formation of 1,1,1-trichlorobutane-2,3-dione.
Reduction: Formation of partially or fully dechlorinated butane diols.
Substitution: Formation of various substituted butane diols depending on the nucleophile used.
Applications De Recherche Scientifique
1,1,1-Trichlorobutane-2,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,1,1-Trichlorobutane-2,3-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. This can result in the inhibition or activation of specific biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trichlorobutane: Similar structure but lacks hydroxyl groups.
1,1,1-Trichloropropane-2,3-diol: Similar diol structure but with a shorter carbon chain.
1,1,1-Trichlorobutane-2,3-dione: Oxidized form of 1,1,1-Trichlorobutane-2,3-diol.
Propriétés
Numéro CAS |
32817-81-5 |
|---|---|
Formule moléculaire |
C4H7Cl3O2 |
Poids moléculaire |
193.45 g/mol |
Nom IUPAC |
1,1,1-trichlorobutane-2,3-diol |
InChI |
InChI=1S/C4H7Cl3O2/c1-2(8)3(9)4(5,6)7/h2-3,8-9H,1H3 |
Clé InChI |
JUELTGCZCZPHPX-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C(Cl)(Cl)Cl)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



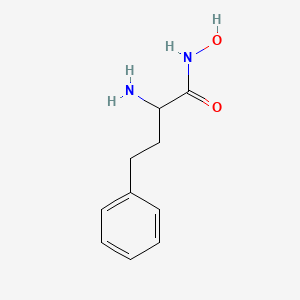
![3',7'-Dihydroxy-2'-(hydroxymethyl)-2',4',7'-trimethyl-2',7'-dihydrospiro[cyclopropane-1,5'-inden]-6'(3'h)-one](/img/structure/B13733711.png)
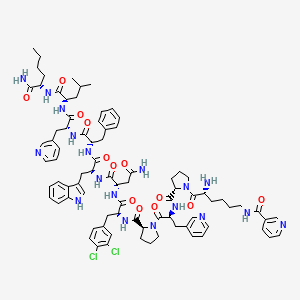

![(9-methyl-9-azoniabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate;chloride](/img/structure/B13733726.png)

![But-2-enedioic acid;3-[4-[2-[4-(3-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-1-ol](/img/structure/B13733730.png)

